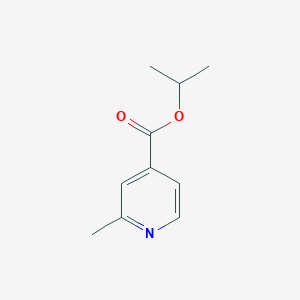
1-Methylethyl 2-methylpyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-methylpyridine-4-carboxylate is an organic compound that belongs to the class of esters It is derived from 2-methylpyridine-4-carboxylic acid and isopropanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-methylpyridine-4-carboxylate typically involves the esterification of 2-methylpyridine-4-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 2-methylpyridine-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-methylpyridine-4-carboxylic acid.
Reduction: 2-methylpyridine-4-methanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of propan-2-yl 2-methylpyridine-4-carboxylate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released carboxylic acid and alcohol can then participate in further biochemical or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylpyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Methyl 2-methylpyridine-4-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
2-Methylpyridine-4-carboxylic acid: The parent carboxylic acid from which the ester is derived.
Uniqueness
Propan-2-yl 2-methylpyridine-4-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The isopropyl group can provide steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
propan-2-yl 2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)9-4-5-11-8(3)6-9/h4-7H,1-3H3 |
Clave InChI |
WDOJZUOQOBGUPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
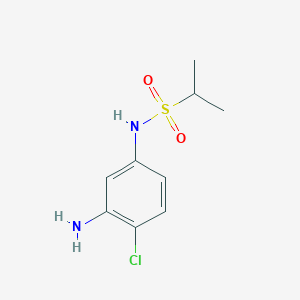
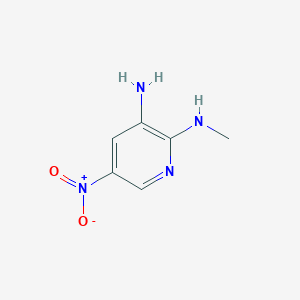
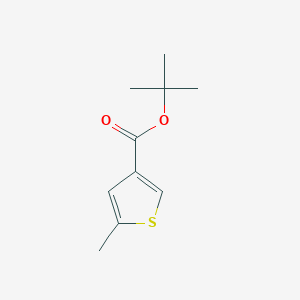
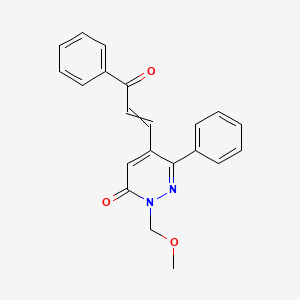
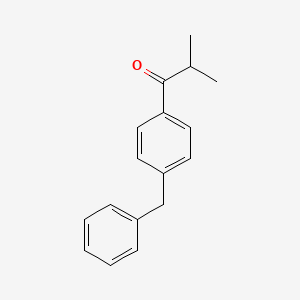
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine](/img/structure/B13871067.png)
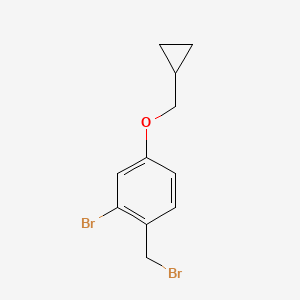
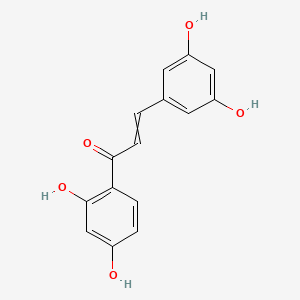
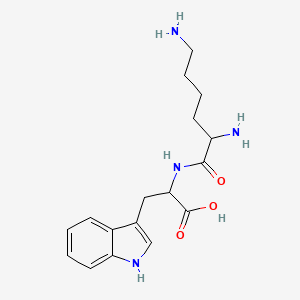
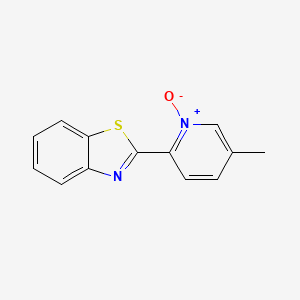
![2-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione](/img/structure/B13871086.png)
![3-amino-N-[2-(dimethylamino)ethyl]-4-methylbenzenesulfonamide](/img/structure/B13871093.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)
